22-(tert-Butoxy)-22-oxodocosanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

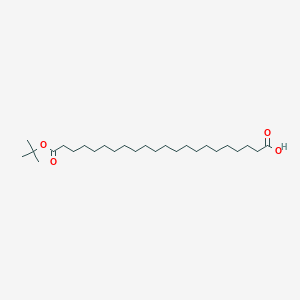

2D Structure

Properties

IUPAC Name |

22-[(2-methylpropan-2-yl)oxy]-22-oxodocosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O4/c1-26(2,3)30-25(29)23-21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24(27)28/h4-23H2,1-3H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPWLSZVTHVKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 22-(tert-Butoxy)-22-oxodocosanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 22-(tert-Butoxy)-22-oxodocosanoic acid, a key intermediate in the development of long-acting therapeutics. The document details a robust synthesis protocol, presents relevant quantitative data, and illustrates the pertinent biological pathway and experimental workflow.

Introduction

This compound, also known as docosanedioic acid mono-tert-butyl ester, is a long-chain dicarboxylic acid derivative. Its structure, featuring a lipophilic alkyl chain and a protected carboxylic acid, makes it a valuable building block in medicinal chemistry. Notably, analogous long-chain fatty acid monoesters are crucial components in the side chains of modern peptide-based drugs, such as the GLP-1 receptor agonist semaglutide. The fatty acid moiety facilitates binding to serum albumin, significantly extending the therapeutic's half-life in circulation[1][][3]. This guide focuses on a direct and efficient synthetic route to this important compound.

Synthesis Protocol

The synthesis of this compound can be effectively achieved through the selective mono-esterification of docosanedioic acid using N,N-dimethylformamide di-tert-butyl acetal (B89532). This method offers a direct route that minimizes the formation of the diester byproduct[4].

Experimental Protocol: Mono-tert-butoxylation of Docosanedioic Acid

Materials:

-

Docosanedioic acid

-

N,N-Dimethylformamide di-tert-butyl acetal

-

Toluene, anhydrous

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend docosanedioic acid (1 equivalent) in anhydrous toluene.

-

Reagent Addition: Heat the suspension to 95 °C. To the resulting solution, add N,N-dimethylformamide di-tert-butyl acetal (3.4 equivalents) dropwise over 3-4 hours.

-

Reaction Monitoring: Stir the reaction mixture overnight at 95 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution to dryness in vacuo to remove the toluene. Place the resulting solid under high vacuum overnight to remove any residual volatile impurities.

-

Purification: The crude solid contains a mixture of the desired monoester, unreacted diacid, and the diester byproduct.

-

Suspend the crude solid in dichloromethane with heating and sonication.

-

Filter the suspension at room temperature, washing the solid with fresh dichloromethane. The filtrate contains the monoester and diester.

-

Concentrate the filtrate and purify by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to isolate the pure this compound.

-

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₅₀O₄ | [5] |

| Molecular Weight | 426.68 g/mol | [5] |

| Typical Yield | 57-86% | [4] |

| Purity (post-chromatography) | >95% | |

| Physical Appearance | White to off-white solid |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

GLP-1 Receptor Signaling Pathway

This compound is a precursor to a side chain used in GLP-1 receptor agonists. The diagram below outlines the primary signaling cascade initiated upon agonist binding to the GLP-1 receptor in a pancreatic β-cell.

References

- 1. Semaglutide - properties, action and chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking the Secrets: The Role of Fatty Acid Side Chains in Long-Acting GLP-1 Receptor Agonists-CongenPharma_Providing sustainable and affordable peptides [congenpharma.com]

- 4. CN115650852A - Preparation method of octadecanedioic acid mono-tert-butyl ester - Google Patents [patents.google.com]

- 5. US6355830B1 - Process for preparation of dicarboxylic acid monoesters - Google Patents [patents.google.com]

22-(tert-Butoxy)-22-oxodocosanoic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 22-(tert-Butoxy)-22-oxodocosanoic acid, a key bifunctional linker molecule in advanced therapeutic development.

Chemical Properties and Data

This compound is a long-chain dicarboxylic acid mono-tert-butyl ester. Its structure combines a hydrophilic carboxylic acid head with a long, lipophilic alkyl chain, terminating in a sterically hindered tert-butyl ester. This amphipathic nature makes it a versatile component in the construction of complex biomolecules.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1642333-05-8 | [1][2][3] |

| Molecular Formula | C₂₆H₅₀O₄ | [1][2][3][4] |

| Molecular Weight | 426.67 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Docosanedioic acid mono-tert-butyl ester | [2][3] |

| XLogP3 (Computed) | 9.9 | [4] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [5] |

Table 2: Spectroscopic Data

| Spectrum Type | Data Availability | Source |

| ¹H NMR | Available upon request from suppliers. | [6] |

| ¹³C NMR | Available upon request from suppliers. | [6] |

| Mass Spectrometry | Available upon request from suppliers. | [5] |

| Infrared (IR) | Available upon request from suppliers. | [6] |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Materials:

-

Docosanedioic acid

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve docosanedioic acid (1 equivalent) in anhydrous DCM.

-

Add a catalytic amount of DMAP (e.g., 0.1 equivalents).

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM.

-

Wash the combined organic layers with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired mono-tert-butyl ester.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Determination of Physical Properties

Due to the lack of experimentally determined physical properties in publicly available literature, the following general protocols are provided for researchers to determine these values.

Melting Point Determination by Differential Scanning Calorimetry (DSC): [10][11][12][13][14]

-

Calibrate the DSC instrument using appropriate standards (e.g., indium and n-decane).

-

Weigh approximately 2-5 mg of this compound into an aluminum or stainless steel DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample to a temperature well above its expected melting point (e.g., 100 °C) and hold for 5-10 minutes to erase any prior thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C) to ensure complete crystallization.

-

Hold at the low temperature for 5 minutes.

-

Heat the sample at a controlled rate (e.g., 5 °C/min or 10 °C/min) to a temperature above the melting point.

-

Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the melting endotherm.

Solubility Determination: [15][16][17][18][19]

Given the amphipathic nature of the molecule, its solubility is expected to be low in both purely aqueous and nonpolar organic solvents, with higher solubility in moderately polar organic solvents.

Qualitative Solubility Test:

-

To a series of small test tubes, add approximately 1-2 mg of this compound.

-

Add 1 mL of various solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide) to each tube.

-

Vortex each tube for 30 seconds and visually inspect for dissolution.

-

If not fully dissolved, gently warm the mixture and observe any changes in solubility.

Quantitative Solubility Determination (Shake-Flask Method):

-

Prepare saturated solutions of the compound in the desired solvents by adding an excess amount of the solid to a known volume of the solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vials to stand undisturbed for any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent and analyze the concentration using a calibrated analytical technique such as HPLC-UV or LC-MS.

-

The solubility is then calculated based on the measured concentration and the dilution factor.

Applications in Drug Development

This compound is primarily utilized as a non-cleavable, long-chain alkyl linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][20][21][22] The long alkyl chain provides spacing between the conjugated molecules, which can be crucial for maintaining their biological activity.

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, the carboxylic acid terminus of the linker can be activated and coupled to a reactive group on a monoclonal antibody (e.g., the amine group of a lysine (B10760008) residue).[23][24] The tert-butyl ester end can be deprotected to reveal a carboxylic acid, which is then conjugated to a cytotoxic payload. The long, flexible alkyl chain helps to ensure that the payload does not interfere with the antibody's ability to bind to its target antigen.

Figure 1. General workflow for the synthesis of an Antibody-Drug Conjugate.

Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[25][26][27][28][29] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound can serve as this linker, with its two functional ends allowing for the connection of the two different ligands. The length and flexibility of the linker are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Figure 2. Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Biological Context: Metabolism of Long-Chain Dicarboxylic Acids

While specific signaling pathways involving this compound are not documented, as a long-chain dicarboxylic acid, its metabolic fate in vivo would likely follow the peroxisomal β-oxidation pathway. This pathway is an alternative to mitochondrial β-oxidation and is responsible for shortening very long-chain fatty acids and dicarboxylic acids. Understanding this pathway is relevant for predicting the metabolic stability and potential byproducts of linkers derived from this molecule.

Figure 3. Peroxisomal β-oxidation pathway for long-chain dicarboxylic acids.

References

- 1. This compound | 1642333-05-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound, CasNo.1642333-05-8 BOC Sciences United States [bocscichem.lookchem.com]

- 4. This compound | C26H50O4 | CID 117763113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1642333-05-8|this compound|BLD Pharm [bldpharm.com]

- 6. This compound(1642333-05-8) 1H NMR spectrum [chemicalbook.com]

- 7. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 8. Write the mechanism for the acid-catalyzed reaction of tert-butyl... | Study Prep in Pearson+ [pearson.com]

- 9. homework.study.com [homework.study.com]

- 10. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 11. library.aocs.org [library.aocs.org]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. egyankosh.ac.in [egyankosh.ac.in]

- 19. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 20. medchemexpress.cn [medchemexpress.cn]

- 21. CAS No. 1642333-05-8 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 22. anjiechem.com [anjiechem.com]

- 23. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biopharma.co.uk [biopharma.co.uk]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to Docosanedioic Acid Mono-tert-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosanedioic acid mono-tert-butyl ester is a long-chain aliphatic dicarboxylic acid monoester that is emerging as a critical component in advanced drug delivery systems and as a versatile linker in the synthesis of complex therapeutic molecules. Its bifunctional nature, possessing a free carboxylic acid and a sterically hindered tert-butyl ester, allows for selective chemical modifications, making it an invaluable tool in pharmaceutical development. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of docosanedioic acid mono-tert-butyl ester, with a focus on its applications in drug development, particularly in the context of peptide-based therapeutics and antibody-drug conjugates (ADCs).

Chemical Structure and Properties

Docosanedioic acid mono-tert-butyl ester is characterized by a 22-carbon aliphatic backbone, terminating in a carboxylic acid at one end and a tert-butyl ester at the other. This structure imparts a unique combination of lipophilicity from the long hydrocarbon chain and distinct reactivity at its two termini.

Chemical Structure:

Caption: General workflow for the synthesis of docosanedioic acid mono-tert-butyl ester.

Applications in Drug Development

The unique bifunctional nature of docosanedioic acid mono-tert-butyl ester makes it a valuable linker molecule in the development of sophisticated drug delivery systems and complex therapeutic conjugates.

Linker for Peptide and Protein Conjugation

Long-chain dicarboxylic acids are utilized as linkers to attach therapeutic peptides, such as GLP-1 analogs, to larger molecules or moieties that can extend their plasma half-life. The free carboxylic acid of the mono-tert-butyl ester can be activated and coupled to an amine group on a peptide, while the tert-butyl ester serves as a protecting group for the other end of the linker. This protecting group can be removed under specific conditions to allow for further conjugation.

Component of Antibody-Drug Conjugates (ADCs)

In the field of oncology, ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. Docosanedioic acid can be used as a non-cleavable linker in the synthesis of ADCs. [1][2]The linker connects the antibody to the cytotoxic payload, and its length and chemical nature can significantly influence the stability, solubility, and efficacy of the ADC.

Caption: Logical relationship of docosanedioic acid as a linker in an ADC.

Conclusion

Docosanedioic acid mono-tert-butyl ester is a specialized chemical entity with significant potential in the pharmaceutical industry. Its role as a long-chain, bifunctional linker is pivotal in the design and synthesis of next-generation therapeutics, including long-acting peptides and targeted cancer therapies. While detailed public data on its specific properties and synthesis are limited, the principles of its chemistry and application are well-established through analogous compounds. Further research and publication of its detailed characterization will undoubtedly accelerate its adoption in the development of novel and more effective drug delivery systems.

References

An In-Depth Technical Guide to 22-(tert-Butoxy)-22-oxodocosanoic Acid (CAS Number: 1642333-05-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 22-(tert-Butoxy)-22-oxodocosanoic acid, a long-chain dicarboxylic acid monoester. It is primarily utilized as a non-cleavable linker in the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, potential synthesis methodologies, and its crucial role in the architecture of targeted drug delivery systems. The information presented is intended to support researchers and drug development professionals in the strategic application of this versatile chemical entity.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym Docosanedioic acid mono-tert-butyl ester, is a bifunctional molecule featuring a long C22 aliphatic chain. This chain imparts significant hydrophobicity, which can be a critical consideration in the overall physicochemical properties of the final conjugate. One terminus of the molecule is a carboxylic acid, providing a reactive handle for conjugation, while the other is a tert-butyl ester, which can serve as a protecting group or a stable, non-reactive terminus.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1642333-05-8 | [1][2] |

| Molecular Formula | C₂₆H₅₀O₄ | [1][2][3] |

| Molecular Weight | 426.67 g/mol | [1][3][4] |

| Appearance | White to off-white solid/powder | [2] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Spectroscopic Characterization

Potential Synthetic Routes

One potential approach involves the selective mono-esterification of docosanedioic acid. A general method for such a transformation has been described for octadecanedioic acid, which could be adapted. This method involves the reaction of the dicarboxylic acid with di-tert-butyl dicarbonate (B1257347) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) and tert-butanol (B103910) in a suitable solvent like toluene, followed by refluxing the reaction mixture.[5] The resulting product mixture would then require purification to isolate the desired mono-ester from the starting diacid and the di-ester byproduct.[5]

Another patented method for a similar compound, octadecanedioic acid mono-tert-butyl ester, involves a two-step process.[6] First, the dicarboxylic acid is refluxed with methanol (B129727) under acidic catalysis to yield the monomethyl ester.[6] Subsequently, this intermediate is reacted with isobutene using a composite catalyst to form the tert-butyl ester.[6] This route offers an alternative strategy that avoids the direct use of the diacid with a tert-butylating agent.

Experimental Protocol (Hypothetical, based on analogous reactions):

Synthesis of Docosanedioic acid mono-tert-butyl ester

-

Step 1: Reaction Setup. In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve docosanedioic acid (1 equivalent) in anhydrous toluene.

-

Step 2: Addition of Reagents. To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents), 4-(Dimethylamino)pyridine (0.1 equivalents), and tert-butanol (1.2 equivalents).

-

Step 3: Reaction. Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Step 4: Work-up and Purification. After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to separate the desired mono-tert-butyl ester from the unreacted diacid and the di-tert-butyl ester byproduct.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: A singlet around δ 1.45 ppm corresponding to the nine protons of the tert-butyl group. A triplet at approximately δ 2.35 ppm for the two protons alpha to the carboxylic acid carbonyl group. A triplet around δ 2.20 ppm for the two protons alpha to the ester carbonyl group. A broad multiplet in the region of δ 1.20-1.65 ppm for the numerous methylene (B1212753) protons of the long alkyl chain. A broad singlet at higher chemical shift (typically >10 ppm) for the carboxylic acid proton, which may not always be observed depending on the solvent and concentration.

-

¹³C NMR: A signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and a signal for the methyl carbons of the tert-butyl group around δ 28 ppm. Two distinct carbonyl signals for the carboxylic acid and the ester, typically in the range of δ 170-180 ppm. A series of signals in the aliphatic region (δ 20-35 ppm) corresponding to the methylene carbons of the long alkyl chain.

-

Mass Spectrometry (MS): In electrospray ionization mass spectrometry (ESI-MS), the deprotonated molecule [M-H]⁻ would be expected in negative ion mode, and the sodiated adduct [M+Na]⁺ in positive ion mode. The fragmentation pattern would likely involve characteristic losses of the tert-butyl group and cleavage along the alkyl chain.

Application in Drug Development: A Non-Cleavable Linker

The primary and most significant application of this compound is as a non-cleavable linker in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, a monoclonal antibody is linked to a potent cytotoxic payload. The linker plays a pivotal role in the stability and efficacy of the ADC. Non-cleavable linkers, such as those derived from this compound, are designed to remain intact in the systemic circulation.[7] The release of the cytotoxic drug occurs only after the ADC binds to its target antigen on the cancer cell surface, is internalized, and trafficked to the lysosome, where the antibody component is degraded by proteases.[7] This mechanism of action minimizes off-target toxicity and enhances the therapeutic window of the drug.

The long alkyl chain of this linker can influence the overall hydrophobicity of the ADC, which is a critical parameter affecting aggregation, pharmacokinetics, and efficacy. The carboxylic acid functionality serves as the attachment point for the payload, typically through an amide bond formation, while the other end of the linker is conjugated to the antibody, often through reaction with lysine (B10760008) or cysteine residues.

Diagram 1: General Workflow for ADC Synthesis using a Carboxylic Acid-Containing Linker

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. A PROTAC molecule consists of a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects these two ligands.

The linker's length, rigidity, and chemical nature are critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. The long alkyl chain of this compound can provide the necessary spacing and flexibility for the two ligands to bind to their respective proteins simultaneously. The carboxylic acid group allows for the covalent attachment to either the target protein ligand or the E3 ligase ligand, typically through an amide bond.

Diagram 2: PROTAC Assembly Strategy

Caption: Schematic representation of PROTAC synthesis.

Safety and Handling

Detailed toxicological properties of this compound have not been extensively investigated. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical tool for the construction of sophisticated drug delivery systems. Its bifunctional nature, combined with a long alkyl chain, makes it a versatile non-cleavable linker for the development of ADCs and PROTACs. While detailed experimental protocols and in vivo/in vitro data for this specific linker are not yet widely available in the literature, its structural characteristics and the established chemistry of similar molecules provide a strong foundation for its application in targeted therapeutics. Further research into the impact of this linker on the properties and efficacy of ADCs and PROTACs will undoubtedly contribute to the advancement of next-generation therapies.

References

- 1. scbt.com [scbt.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C26H50O4 | CID 117763113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1642333-05-8 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Synthetic method of octadecanedioic acid mono-tert-butyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Non-Cleavable ADC Linker: 22-(tert-Butoxy)-22-oxodocosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, and the linker connecting the antibody to the cytotoxic payload is a critical determinant of their success. This technical guide provides a comprehensive overview of the non-cleavable ADC linker, 22-(tert-Butoxy)-22-oxodocosanoic acid. While specific experimental data for this particular linker is not extensively available in public literature, this guide extrapolates from established principles of non-cleavable and long-chain aliphatic linkers to provide a robust framework for its application. We will delve into its physicochemical properties, proposed synthesis, conjugation methodologies, and the characterization of the resulting ADCs. Furthermore, this guide outlines detailed experimental protocols and presents key concepts in a visually intuitive format to aid researchers in the practical application of this and similar linkers in ADC development.

Introduction to Non-Cleavable Linkers in ADCs

Non-cleavable linkers are a class of chemical moieties used in ADCs that lack a specific chemical bond designed to be broken under physiological conditions. Instead of relying on enzymatic or pH-based cleavage, ADCs with non-cleavable linkers release their cytotoxic payload upon the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell. This mechanism offers several advantages, most notably increased plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[1][2][] The released payload from a non-cleavable linker ADC is typically the drug molecule with the linker and a single amino acid residue from the antibody attached.[1][2]

This compound is a long-chain aliphatic dicarboxylic acid monoester. Its extended hydrocarbon chain introduces significant hydrophobicity, a factor that must be carefully considered in ADC design to avoid potential aggregation issues.[4][5][6] The terminal carboxylic acid provides a handle for conjugation to the payload, while the tert-butyl ester protects the other end, which can be deprotected for conjugation to the antibody.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective implementation as an ADC linker. While experimental data for this specific molecule is limited, its key properties can be inferred from its structure and data available for similar long-chain fatty acids.

| Property | Value / Information | Source |

| Molecular Formula | C₂₆H₅₀O₄ | PubChem |

| Molecular Weight | 426.7 g/mol | PubChem |

| Appearance | Expected to be a white to off-white solid | General chemical knowledge |

| Solubility | Expected to be soluble in organic solvents and poorly soluble in water | General chemical knowledge |

| Hydrophobicity (cLogP) | High, due to the long C22 alkyl chain | Inferred from structure |

Synthesis of this compound

Experimental Protocol: Synthesis of Docosanedioic Acid Mono-tert-butyl Ester

Step 1: Synthesis of Docosanedioic Acid

Docosanedioic acid can be synthesized via several routes, including the Wolff-Kishner reduction of 6,17-diketodocosanedioic acid or the oxidative coupling of 10-undecynoic acid.[7] A detailed procedure for its synthesis is available in Organic Syntheses.[7]

Step 2: Mono-tert-butylesterification of Docosanedioic Acid

A common method for the selective mono-esterification of a dicarboxylic acid is to use a bulky protecting group like tert-butanol (B103910) in the presence of a coupling agent.

Materials:

-

Docosanedioic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve docosanedioic acid (1 equivalent) in anhydrous DCM.

-

Add DMAP (catalytic amount) and tert-butanol (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC or EDC (1.1 equivalents) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC is used).

-

Wash the organic layer with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

ADC Synthesis and Conjugation

The synthesis of an ADC using this compound involves a multi-step process: activation of the linker, conjugation to the payload, deprotection, and finally, conjugation to the antibody.

Experimental Protocol: ADC Synthesis

Step 1: Activation of this compound and Conjugation to Payload

The carboxylic acid of the linker is typically activated, for example, as an N-hydroxysuccinimide (NHS) ester, to facilitate amide bond formation with an amine-containing payload.[8][9][10][11][12]

Materials:

-

This compound

-

Amine-containing payload

-

EDC and NHS

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve this compound (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

-

Stir the reaction at room temperature for 1-2 hours to form the NHS ester.

-

Add the amine-containing payload (1 equivalent) and DIPEA (2-3 equivalents) to the reaction mixture.

-

Stir at room temperature for 12-24 hours.

-

Purify the linker-payload conjugate by reverse-phase HPLC.

Step 2: Deprotection of the tert-Butyl Ester

The tert-butyl protecting group is removed under acidic conditions to reveal the carboxylic acid for antibody conjugation.

Materials:

-

Linker-payload conjugate

-

Trifluoroacetic acid (TFA)

-

DCM

Procedure:

-

Dissolve the linker-payload conjugate in a mixture of DCM and TFA (e.g., 95:5 v/v).

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent and TFA under reduced pressure to yield the deprotected linker-payload.

Step 3: Conjugation to the Antibody

The deprotected linker-payload is conjugated to the lysine (B10760008) residues of the monoclonal antibody.[13][14][15][16][17]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Deprotected linker-payload

-

EDC and sulfo-NHS

-

Anhydrous DMSO

Procedure:

-

Prepare a stock solution of the deprotected linker-payload in anhydrous DMSO.

-

To the mAb solution, add a solution of EDC and sulfo-NHS in water.

-

Immediately add the desired molar excess of the linker-payload stock solution to the activated mAb.

-

Gently mix and incubate the reaction at room temperature or 4°C for a specified time (e.g., 2-4 hours).

-

Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or lysine).

-

Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.

Characterization of the ADC

Thorough characterization of the resulting ADC is essential to ensure its quality, homogeneity, and desired properties.

Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody, or DAR, is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.[18][19][20][21][22]

Experimental Protocol: DAR Determination by HIC-HPLC

Materials:

-

Purified ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample onto the column.

-

Elute the different drug-loaded species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

-

Monitor the elution profile at 280 nm.

-

The unconjugated antibody will elute first, followed by species with increasing DAR, which are more hydrophobic.

-

Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective drug load.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for confirming the identity and integrity of the ADC, including the masses of the light and heavy chains with attached drug-linkers.[23][24][25]

Aggregation Analysis

The high hydrophobicity of the 22-carbon chain in the linker may increase the propensity for aggregation. Size-Exclusion Chromatography (SEC) is used to quantify the amount of high molecular weight species (aggregates).

In Vitro and In Vivo Evaluation

The performance of the ADC must be evaluated through a series of in vitro and in vivo assays.

In Vitro Plasma Stability

The stability of the ADC in plasma is a key indicator of its potential for off-target toxicity.

Experimental Protocol: In Vitro Plasma Stability Assay

Materials:

-

Purified ADC

-

Human, mouse, or rat plasma

-

Incubator at 37°C

-

ELISA or LC-MS/MS instrumentation

Procedure:

-

Incubate the ADC in plasma at 37°C.

-

At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.

-

Analyze the samples to determine the amount of intact ADC remaining (e.g., by ELISA) or the amount of released payload (e.g., by LC-MS/MS).[26][27][28][29][30]

In Vitro Cytotoxicity Assays

The potency of the ADC is assessed using cell-based assays on antigen-positive and antigen-negative cell lines.

In Vivo Efficacy Studies

The anti-tumor activity of the ADC is evaluated in animal models, typically xenograft models in immunodeficient mice.[31][32][33][34]

Signaling Pathway and Mechanism of Action

The mechanism of action for an ADC with a non-cleavable linker is initiated by the binding of the antibody to its target antigen on the surface of a cancer cell.

Upon binding, the ADC-antigen complex is internalized via endocytosis and trafficked to the lysosome.[35] Within the acidic and enzyme-rich environment of the lysosome, the antibody component is degraded into its constituent amino acids. This degradation liberates the payload, which is still attached to the linker and a single amino acid residue (typically lysine).[36] This active metabolite can then exert its cytotoxic effect, leading to apoptosis of the cancer cell.

Conclusion

This compound represents a potentially valuable non-cleavable linker for the development of next-generation ADCs. Its long aliphatic chain offers a unique physicochemical profile that may influence the pharmacokinetics and biodistribution of the resulting ADC. While the inherent hydrophobicity requires careful consideration to mitigate aggregation, the expected high plasma stability of the non-cleavable linkage is a significant advantage. The experimental protocols and characterization methods outlined in this guide, though based on analogous systems, provide a solid foundation for researchers to explore the potential of this and other long-chain non-cleavable linkers in the design of novel and effective antibody-drug conjugates. Further research is warranted to generate specific data on the performance of ADCs utilizing this particular linker to fully elucidate its therapeutic potential.

References

- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 2. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 10. hepatochem.com [hepatochem.com]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 18. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. waters.com [waters.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. chromatographytoday.com [chromatographytoday.com]

- 26. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 27. One moment, please... [iqbiosciences.com]

- 28. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. aacrjournals.org [aacrjournals.org]

- 35. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]

The Role of Alkyl Chain Linkers in PROTAC-Mediated Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own protein disposal machinery.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] The linker, far from being a passive spacer, plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC.[2] This guide focuses on the foundational and most prevalent type of linker: the alkyl chain. We will delve into its characteristics, impact on PROTAC activity, and provide detailed experimental protocols for its application in targeted protein degradation.

The Ubiquitin-Proteasome System: The Engine of PROTAC Action

PROTACs co-opt the Ubiquitin-Proteasome System (UPS), the primary pathway for regulated protein degradation in eukaryotic cells. Understanding this pathway is fundamental to comprehending the mechanism of action of PROTACs. The process begins with the activation of ubiquitin, a small regulatory protein, by an E1 activating enzyme. The activated ubiquitin is then transferred to an E2 conjugating enzyme. An E3 ubiquitin ligase, the specificity factor of the system, then recruits the ubiquitin-loaded E2 and catalyzes the transfer of ubiquitin to a lysine (B10760008) residue on the target protein. A polyubiquitin (B1169507) chain is subsequently formed, which acts as a recognition signal for the 26S proteasome. The proteasome, a large multi-protein complex, then degrades the tagged protein into small peptides, releasing ubiquitin for recycling.

The Alkyl Chain Linker: A Flexible Foundation

Alkyl chains are the most straightforward and widely used linkers in initial PROTAC design.[2] Their prevalence stems from their synthetic accessibility, inherent flexibility, and the ease with which their length can be modified.[2]

Properties and Impact:

-

Flexibility: The high number of rotatable bonds in an alkyl chain provides significant conformational flexibility. This allows the PROTAC to adopt a suitable orientation for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

-

Lipophilicity: Alkyl chains are hydrophobic, which can contribute to the overall lipophilicity of the PROTAC. This property can influence cell permeability, but excessive lipophilicity may lead to poor solubility and off-target effects.

-

Length: The length of the alkyl linker is a critical determinant of PROTAC efficacy. A linker that is too short may result in steric clashes between the POI and the E3 ligase, preventing ternary complex formation. Conversely, a linker that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination. The optimal linker length is target-dependent and must be determined empirically.[2]

Quantitative Data on Alkyl Chain Linker Performance

The following tables summarize quantitative data from various studies, illustrating the impact of alkyl linker length on the degradation of specific target proteins.

Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No Degradation | - |

| Alkyl/Ether | 12 - 29 | Submicromolar | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Impact of Alkyl Linker Length on Estrogen Receptor α (ERα) Degradation

| Linker Type | Linker Length (atoms) | Degradation Efficacy |

| Alkyl | 12 | Effective |

| Alkyl | 16 | More Potent |

Experimental Design and Protocols

A systematic approach is required to develop and evaluate PROTACs with alkyl chain linkers. The following workflow and detailed protocols provide a comprehensive guide for researchers.

PROTAC Synthesis with Alkyl Linkers

The synthesis of PROTACs with alkyl linkers typically involves standard organic chemistry reactions such as amide coupling or click chemistry.

a) Amide Coupling Protocol [3][4]

This protocol describes the coupling of a carboxylic acid-functionalized component (e.g., warhead or E3 ligase ligand) with an amine-functionalized alkyl linker.

-

Materials:

-

Component A-COOH (1.0 eq)

-

Amine-functionalized alkyl linker (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (2.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add the amine-functionalized alkyl linker to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

-

b) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry" Protocol [3][5]

This protocol is suitable for the convergent synthesis of a PROTAC from an alkyne-functionalized component and an azide-functionalized alkyl linker.

-

Materials:

-

Component A-Alkyne (1.0 eq)

-

Component B-Alkyl-Azide (1.0 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.2 eq)

-

Solvent mixture (e.g., t-BuOH/H2O or DMF)

-

-

Procedure:

-

Dissolve Component A-Alkyne and Component B-Alkyl-Azide in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO4·5H2O in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the final PROTAC by preparative HPLC.[6]

-

Biophysical Characterization of Ternary Complex Formation

a) Surface Plasmon Resonance (SPR) [7][8][9]

SPR is a label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., Series S Sensor Chip CM5 or SA)[10]

-

Immobilization reagents (e.g., amine coupling kit or streptavidin)

-

Purified E3 ligase, target protein, and PROTAC

-

Running buffer (e.g., HBS-EP+)

-

-

Procedure:

-

Immobilization: Immobilize the E3 ligase or target protein onto the sensor chip surface according to the manufacturer's instructions. A common strategy is to immobilize the E3 ligase.[8]

-

Binary Interaction: Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding affinity (KD).

-

Ternary Interaction: Pre-incubate a constant, saturating concentration of the target protein with a series of concentrations of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD.

-

b) Isothermal Titration Calorimetry (ITC) [11][12]

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

-

Materials:

-

ITC instrument (e.g., MicroCal)

-

Purified E3 ligase, target protein, and PROTAC

-

Dialysis buffer

-

-

Procedure:

-

Sample Preparation: Dialyze the E3 ligase and target protein extensively against the same buffer. Dissolve the PROTAC in the final dialysis buffer to ensure a perfect buffer match. Typical concentrations are 10-20 µM protein in the cell and 100-200 µM PROTAC in the syringe.[11][12]

-

Binary Titration: Titrate the PROTAC into the E3 ligase solution to determine the binary binding parameters.

-

Ternary Titration: Pre-saturate the E3 ligase with the target protein and titrate the PROTAC into this complex.

-

Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters for both binary and ternary interactions.

-

Cellular Assays for PROTAC Evaluation

a) Western Blot for Protein Degradation [13]

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

-

Materials:

-

Cell line of interest

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

-

-

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).

-

b) NanoBRET™ Assay for Ternary Complex Formation in Live Cells [14][15][16]

The NanoBRET™ assay is a proximity-based assay that measures protein-protein interactions in live cells.

-

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase

-

Transfection reagent

-

HaloTag® NanoBRET™ 618 Ligand

-

NanoBRET® Nano-Glo® Substrate

-

Luminometer with appropriate filters

-

-

Procedure:

-

Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

-

Cell Plating and Labeling: Plate the transfected cells in a white, 96-well plate and add the HaloTag® NanoBRET™ 618 Ligand.

-

PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

-

Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.

-

Conclusion

Alkyl chain linkers, despite their simplicity, are a cornerstone of PROTAC design and development. Their inherent flexibility and synthetic tractability make them an ideal starting point for optimizing PROTAC efficacy. A thorough understanding of their properties, coupled with a systematic experimental approach encompassing synthesis, biophysical characterization, and cellular evaluation, is crucial for the successful development of novel protein degraders. This guide provides a comprehensive framework of protocols and data to aid researchers in harnessing the power of alkyl chain linkers for targeted protein degradation.

References

- 1. Protein purification | Abcam [abcam.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 7. aragen.com [aragen.com]

- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 11. benchchem.com [benchchem.com]

- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. NanoBRET™ Protein:Protein Interaction System Protocol [promega.jp]

- 16. NanoBRET® Nano-Glo® Detection Systems [promega.com]

The Pivotal Role of 22-(tert-Butoxy)-22-oxodocosanoic Acid in Advanced Therapeutics: A Technical Whitepaper

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of 22-(tert-Butoxy)-22-oxodocosanoic acid, a critical chemical entity in the landscape of modern drug development. While not possessing a direct pharmacological mechanism of action in the traditional sense, its function as a non-cleavable linker is integral to the efficacy and safety of two cutting-edge therapeutic modalities: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document elucidates the structural role and mechanistic implications of this linker, presents its key chemical properties, and outlines relevant experimental protocols for the evaluation of conjugate stability.

Core Functionality: A Stable Bridge in Targeted Therapies

This compound is a long-chain dicarboxylic acid mono-tert-butyl ester. Its primary application in biomedicine is as a non-cleavable linker.[1][2][3] This classification is crucial as it dictates the mechanism by which the therapeutic payload is released and the overall pharmacokinetic profile of the conjugate. The defining characteristic of a non-cleavable linker is its high stability in systemic circulation, only releasing the active molecule following the complete proteolytic degradation of the antibody or targeting protein within the target cell.[][5][6]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in drug conjugate design.

| Property | Value | Source |

| Molecular Formula | C₂₆H₅₀O₄ | [7] |

| Molecular Weight | 426.7 g/mol | [7] |

| IUPAC Name | 22-[(2-methylpropan-2-yl)oxy]-22-oxodocosanoic acid | [7] |

| CAS Number | 1642333-05-8 | |

| Synonyms | Docosanedioic acid mono-tert-butyl ester | |

| Predicted XLogP3 | 9.9 | [7] |

| Nature | Non-cleavable, alkyl chain-based linker | [2][3] |

Mechanism of Action within Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound serves as a stable bridge connecting a monoclonal antibody (mAb) to a potent cytotoxic payload. The mechanism of action of an ADC utilizing this non-cleavable linker is a multi-step process that relies on the targeted internalization and subsequent degradation of the antibody component.

The key steps are as follows:

-

Target Binding: The mAb component of the ADC specifically binds to a target antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.

-

Proteolytic Degradation: Within the harsh environment of the lysosome, the mAb is completely degraded by proteases.[8][9]

-

Payload Release: The degradation of the antibody releases the cytotoxic payload, which is still attached to the linker and an amino acid residue from the antibody. This active metabolite then exerts its cytotoxic effect, leading to cell death.[5][8]

The non-cleavable nature of the linker is advantageous in minimizing off-target toxicity, as the potent payload is not released prematurely in the systemic circulation.[][6]

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[10][11] A PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound, as an alkyl chain-based linker, plays a crucial role in this architecture.

The linker's function in a PROTAC is multifaceted:

-

Spatial Orientation: The length and flexibility of the alkyl chain linker are critical for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase.[10][12]

-

Physicochemical Properties: The hydrophobic nature of the alkyl chain can influence the PROTAC's overall solubility, cell permeability, and metabolic stability.[][14]

-

Ternary Complex Stability: The linker is not merely a spacer but an active contributor to the stability of the ternary complex, which is a prerequisite for efficient ubiquitination of the target protein.[12]

Experimental Protocols for Linker Stability Assessment

Evaluating the stability of the linker is a critical aspect of ADC development to ensure payload delivery to the target cells and minimize systemic toxicity. The following are key experimental protocols for assessing the stability of ADCs constructed with linkers such as this compound.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload deconjugation in plasma.[15]

Methodology:

-

Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[15]

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[15]

-

Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[15]

Quantification Methods:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[15][16]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts. Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.[15][16]

In Vivo Pharmacokinetic and Stability Assessment

Objective: To evaluate the stability and pharmacokinetic profile of the ADC in a living organism.

Methodology:

-

Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).[15]

-

Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).[15]

-

Process the blood samples to isolate plasma.

-

Quantify the concentration of intact ADC and free payload in the plasma samples using validated ELISA or LC-MS/MS methods as described for the in vitro assay.[16]

References

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. This compound 1642333-05-8 | MCE [medchemexpress.cn]

- 3. This compound|1642333-05-8|安捷凯 [anjiechem.com]

- 5. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]

- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 7. This compound | C26H50O4 | CID 117763113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 10. The Essential Role of Linkers in PROTACs [axispharm.com]

- 11. precisepeg.com [precisepeg.com]

- 12. chempep.com [chempep.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Properties of 22-(tert-Butoxy)-22-oxodocosanoic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction: 22-(tert-Butoxy)-22-oxodocosanoic acid is a long-chain dicarboxylic acid mono-tert-butyl ester that has garnered significant interest in the field of drug development. Its bifunctional nature, possessing a terminal carboxylic acid and a protected carboxylic acid in the form of a tert-butyl ester, makes it a valuable building block, particularly as a linker molecule in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols for its characterization.

Physicochemical Properties

| Property | Value/Information | Source/Analogy |

| Molecular Formula | C₂₆H₅₀O₄ | --- |

| Molecular Weight | 426.67 g/mol | --- |

| Appearance | Expected to be a white to off-white solid at room temperature. | Analogy with similar long-chain fatty acids and their esters. |

| XLogP3 (Computed) | ~9.9 | PubChem Database (Computed) |

| Water Solubility | Expected to be very low. Long-chain dicarboxylic acids are generally insoluble in water.[1] | General chemical principles and analogy to docosanedioic acid. |

| Organic Solvent Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane (B109758) (DCM), chloroform, ethyl acetate, and alcohols. | Analogy with octadecanedioic acid mono-tert-butyl ester, which is known for its excellent solubility in organic solvents.[2] |

Solubility Profile

Qualitative Solubility:

Based on its long aliphatic chain (C22), this compound is a highly lipophilic molecule. The presence of a single polar carboxylic acid group is insufficient to overcome the hydrophobicity of the long hydrocarbon chain, leading to negligible solubility in aqueous solutions.

Conversely, the molecule is expected to exhibit good solubility in a variety of common organic solvents. The tert-butyl ester group further enhances its solubility in nonpolar solvents compared to the parent dicarboxylic acid. A close analog, octadecanedioic acid mono-tert-butyl ester, is described as having excellent solubility in organic solvents, which supports this expectation.[2]

Experimental Protocol for Solubility Determination (Shake-Flask Method):

This protocol is a standard method for determining the thermodynamic solubility of a compound.

Caption: Workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Stability Profile

The stability of this compound is primarily dictated by the reactivity of its two functional groups: the carboxylic acid and the tert-butyl ester.

Chemical Stability:

-

pH Stability: The tert-butyl ester group is known to be stable under neutral and basic conditions. However, it is highly susceptible to cleavage under acidic conditions, which proceeds via an SN1-type mechanism to yield the corresponding carboxylic acid and isobutylene. This acid lability is a key feature often exploited in synthetic chemistry for deprotection. Therefore, prolonged exposure to acidic environments (pH < 4) should be avoided if the integrity of the tert-butyl ester is to be maintained.

-

Thermal Stability: Long-chain aliphatic esters generally exhibit good thermal stability.[2] Significant degradation is not expected at typical storage and handling temperatures. However, prolonged exposure to high temperatures should be investigated through thermogravimetric analysis (TGA) as part of formal stability studies.

Experimental Protocol for Stability Testing (Forced Degradation Study):

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.

Caption: Experimental workflow for a forced degradation study of this compound.

Application in Drug Development: ADC and PROTAC Linkers

The primary application of this compound is as a linker in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Role as a Linker:

In both ADC and PROTAC technologies, the linker plays a crucial role in connecting two distinct molecular entities. The long aliphatic chain of this compound provides spatial separation between the two ends of the conjugate, which can be critical for biological activity. The terminal carboxylic acid allows for conjugation to one part of the final molecule (e.g., an antibody or an E3 ligase ligand), while the tert-butyl ester can be deprotected to reveal a second carboxylic acid for conjugation to the other component (e.g., a cytotoxic payload or a target protein ligand).

Caption: Schematic representation of the role of this compound as a linker in ADC and PROTAC constructs.

Conclusion

This compound is a valuable synthetic tool for the development of complex therapeutic modalities such as ADCs and PROTACs. While specific quantitative data on its solubility and stability are limited, a strong understanding of its properties can be derived from its chemical structure and the behavior of analogous long-chain dicarboxylic acid monoesters. It is characterized by low aqueous solubility and good solubility in organic solvents. The tert-butyl ester provides stability under neutral and basic conditions but is readily cleaved by acid. The experimental protocols provided in this guide offer a framework for researchers to quantitatively determine the solubility and stability of this compound, ensuring its effective application in drug discovery and development pipelines.

References

The Core of Connection: An In-depth Technical Guide to Hydrophobic Linkers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of modern therapeutics, the efficacy of targeted drug delivery systems often hinges on a critical, yet sometimes overlooked, component: the linker. This molecular bridge, connecting a targeting moiety to a potent payload, plays a pivotal role in the overall performance of advanced drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the various classes of linkers, hydrophobic linkers have emerged as a significant area of research and development. Their unique physicochemical properties can profoundly influence a drug's stability, pharmacokinetics, cell permeability, and ultimately, its therapeutic index. This guide provides a comprehensive technical overview of hydrophobic linkers, their applications, and the experimental methodologies used to evaluate their impact in drug development.

The Role of Hydrophobicity in Linker Design

The hydrophobicity of a linker is a double-edged sword in drug design. On one hand, increased hydrophobicity can enhance cell membrane permeability, a crucial attribute for drugs targeting intracellular components. On the other hand, excessive hydrophobicity can lead to issues such as aggregation, reduced solubility, and accelerated plasma clearance, which can negatively impact the drug's safety and efficacy.[1][2]

Impact on Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The properties of this linker are critical for the stability of the ADC in circulation and the efficient release of the payload within the target cancer cells.[3][] Hydrophobic linkers can contribute to the overall hydrophobicity of the ADC, which has several consequences:

-

Aggregation: Highly hydrophobic ADCs have a greater tendency to aggregate, which can lead to immunogenicity and altered pharmacokinetic profiles.[2] The inclusion of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), can help mitigate this issue.[5]

-

Plasma Clearance: Increased hydrophobicity is often correlated with faster plasma clearance, reducing the exposure of the tumor to the ADC.[6]

-

Drug-to-Antibody Ratio (DAR): The use of hydrophobic linkers can limit the number of drug molecules that can be conjugated to an antibody before encountering solubility and aggregation problems.[7]

Impact on Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker in a PROTAC connects the target-binding ligand to the E3 ligase-binding ligand, and its composition and length are critical for the formation of a stable and productive ternary complex.[8][9] Hydrophobic linkers, such as alkyl chains, are commonly used in PROTAC design and can influence:

-

Cell Permeability: The hydrophobic nature of alkyl linkers can enhance the passive diffusion of PROTACs across cell membranes, which is essential for reaching intracellular targets.[]

-

Solubility: Similar to ADCs, highly hydrophobic PROTACs can suffer from poor aqueous solubility, which can hinder their formulation and bioavailability.[11]

-

Ternary Complex Formation: The flexibility and conformation of the linker, which are influenced by its hydrophobicity, play a crucial role in the geometry of the ternary complex and the efficiency of protein degradation.

Types of Hydrophobic Linkers

The most common types of hydrophobic linkers are based on alkyl chains. These can be simple, straight-chain alkanes or can incorporate other functionalities to modulate their properties.

-

Alkyl Chains: These are the most straightforward hydrophobic linkers, offering a high degree of hydrophobicity and conformational flexibility.[]

-

Alkyl-PEG Hybrids: To balance the hydrophobicity of alkyl chains, they are often combined with hydrophilic PEG units. This allows for fine-tuning of the overall physicochemical properties of the linker and the resulting conjugate.[12]

-

Non-cleavable Linkers: Many hydrophobic linkers are non-cleavable, meaning the payload is released upon degradation of the antibody in the lysosome. A common example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[7][13]

Data Presentation: Quantitative Impact of Linker Hydrophobicity

The following tables summarize the quantitative data on the impact of linker hydrophobicity on the properties of ADCs and PROTACs.

| Linker Type | Drug Modality | Key Finding | Quantitative Data | Reference(s) |

| Hydrophobic (vs. Hydrophilic) | ADC | Increased hydrophobicity leads to faster plasma clearance. | ADCs with hydrophobic linkers can have significantly shorter half-lives in plasma compared to those with hydrophilic (e.g., PEG-containing) linkers. | [6] |

| Hydrophobic (vs. Hydrophilic) | ADC | Hydrophobic linkers can lead to increased aggregation. | Glucuronide-linked ADCs showed minimal aggregation (<5%), while dipeptide-linked ADCs (more hydrophobic) showed up to 80% aggregation. | [7] |